molecular formula C6H5Br2N B1302955 3,6-dibromo-2-methylpyridine CAS No. 39919-65-8

3,6-dibromo-2-methylpyridine

Cat. No.: B1302955
CAS No.: 39919-65-8
M. Wt: 250.92 g/mol
InChI Key: UCHKRHGVKYVGTC-UHFFFAOYSA-N
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Description

3,6-dibromo-2-methylpyridine is a chemical compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, characterized by the presence of two bromine atoms and a methyl group attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dibromo-2-methylpyridine typically involves the bromination of 2,6-lutidine. One common method includes dissolving 2,6-lutidine in carbon tetrachloride, followed by the addition of dibromo hydantoin and an initiator such as AIBN. The reaction mixture is then refluxed at 80°C for an hour. After the reaction is complete, the product is purified through column chromatography .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-dibromo-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and an arylboronic acid.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,6-dibromo-2-methylpyridine largely depends on its application. In medicinal chemistry, for instance, it acts as an inhibitor of specific enzymes such as p38α mitogen-activated protein kinase. The compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular processes such as inflammation and cell proliferation .

Properties

IUPAC Name

3,6-dibromo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHKRHGVKYVGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376598
Record name 2,5-DIBROMO-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39919-65-8
Record name 2,5-DIBROMO-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dibromo-2-methylpyridine
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Synthesis routes and methods

Procedure details

5-Bromo-2-amino-6-picoline (7.0 kg) and 5-bromo-2-amino-6-picoline hydrobromide (7.0 kg) (based on the starting material analyses, this was equal to 11 kg or 41 mol of starting material) are dissolved into 48% hydrobromic acid (107.0 kg, 635 mol, 15.49 eq) at <35° C. The solution was cooled to 2° C. and bromine (27.3 kg, 171 mol, 4.17 eq) was charged over 45 min at 0–5° C. A solution of sodium nitrite (8.1 kg, 117 mol, 2.86 eq) in 20 L of water was charged over 1.5 hours at −1 to 5° C. The contents were held one hour and the pH was adjusted to 12.5 using 50% aqueous sodium hydroxide (70.0 kg). The contents were warmed to 20° C. over one hour and the solids were collected in a polypropylene bag on a centrifuge. The solids were washed with water (75 L) to produce 12.0 kg of moist 2,5-dibromo-6-picoline, determined to be 83 wgt % product (68% yield). Part of this was dried for the purposes of recording the 13C NMR spectrum: 13C NMR (400 MHz, CDCl3) δ 158.8, 141.9, 139.4, 126.7, 120.6, 24.7.
Quantity
7 kg
Type
reactant
Reaction Step One
Name
5-bromo-2-amino-6-picoline hydrobromide
Quantity
7 kg
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
41 mol
Type
reactant
Reaction Step Three
Quantity
107 kg
Type
reactant
Reaction Step Three
Quantity
27.3 kg
Type
reactant
Reaction Step Four
Quantity
8.1 kg
Type
reactant
Reaction Step Five
Name
Quantity
20 L
Type
solvent
Reaction Step Five
Quantity
70 kg
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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